Cas no 1346692-04-3 (Methyl 5-(3-chloro-2-fluorophenyl)nicotinate)

Methyl 5-(3-chloro-2-fluorophenyl)nicotinate is a fluorinated and chlorinated aromatic ester with applications in pharmaceutical and agrochemical research. The compound features a nicotinate core substituted with a 3-chloro-2-fluorophenyl group, enhancing its reactivity and potential as an intermediate in synthetic pathways. Its structural properties make it valuable for constructing complex molecules, particularly in drug discovery where halogenated aromatics are often utilized for their bioactivity. The ester functionality allows for further derivatization, offering flexibility in downstream modifications. This compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in experimental settings. Its precise synthesis and well-defined properties support its use in specialized chemical applications.
Methyl 5-(3-chloro-2-fluorophenyl)nicotinate structure
1346692-04-3 structure
Product Name:Methyl 5-(3-chloro-2-fluorophenyl)nicotinate
CAS No:1346692-04-3
MF:C13H9ClFNO2
MW:265.667465925217
CID:1030067
PubChem ID:71304432
Update Time:2025-06-13

Methyl 5-(3-chloro-2-fluorophenyl)nicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-(3-chloro-2-fluorophenyl)nicotinate
    • Methyl 5-(3-chloro-2-fluorophenyl)nicotite
    • methyl 5-(3-chloro-2-fluorophenyl)pyridine-3-carboxylate
    • 1346692-04-3
    • Methyl5-(3-chloro-2-fluorophenyl)nicotinate
    • DTXSID10745278
    • Inchi: 1S/C13H9ClFNO2/c1-18-13(17)9-5-8(6-16-7-9)10-3-2-4-11(14)12(10)15/h2-7H,1H3
    • InChI Key: JXXJQQIGXRZOIW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1F)C1C=NC=C(C(=O)OC)C=1

Computed Properties

  • Exact Mass: 265.0305844g/mol
  • Monoisotopic Mass: 265.0305844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 39.2Ų

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Additional information on Methyl 5-(3-chloro-2-fluorophenyl)nicotinate

Methyl 5-(3-chloro-2-fluorophenyl)nicotinate (CAS No. 1346692-04-3): A Comprehensive Overview

Methyl 5-(3-chloro-2-fluorophenyl)nicotinate, identified by its CAS number 1346692-04-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of nicotinate derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate, particularly the presence of both chloro and fluoro substituents on the aromatic ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug discovery efforts.

The< strong>nicotinate moiety in this compound is well-known for its role as a precursor in the synthesis of various bioactive molecules. Nicotinic acid derivatives, including nicotinates, have been extensively studied for their vasodilatory effects, cholesterol-lowering properties, and anti-inflammatory actions. The introduction of halogen atoms, such as chlorine and fluorine, into the aromatic ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. The chloro substituent at the 3-position and the fluoro substituent at the 2-position impart specific electronic and steric properties that can influence binding interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between Methyl 5-(3-chloro-2-fluorophenyl)nicotinate and biological receptors. Studies have demonstrated that the halogenated aromatic ring can engage in favorable π-stacking interactions and hydrogen bonding with specific amino acid residues in protein targets. This has opened up new avenues for designing molecules with enhanced binding affinity and selectivity. For instance, computational studies have highlighted the potential of this compound as a ligand for enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases.

In addition to its pharmacological potential, Methyl 5-(3-chloro-2-fluorophenyl)nicotinate has been explored as a key intermediate in the synthesis of more complex heterocyclic compounds. The presence of both ester and aromatic functionalities allows for further derivatization through various chemical reactions, such as nucleophilic substitution, reduction, and coupling reactions. These synthetic strategies have been utilized to generate novel analogs with tailored biological activities. For example, modifications of the< strong>nicotinate moiety have led to the discovery of compounds with improved efficacy in treating neurological disorders.

The role of halogenated aromatic compounds in medicinal chemistry cannot be overstated. The electron-withdrawing nature of chlorine and fluorine atoms can modulate the electronic distribution within the molecule, influencing its reactivity and biological activity. In particular, fluorine substitution has been shown to enhance metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This property is particularly valuable in drug development, where long half-lives are often desired to ensure sustained therapeutic effects.

Current research efforts are focused on harnessing the synthetic versatility of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate to develop new therapeutic agents. By integrating insights from structure-activity relationship (SAR) studies with modern synthetic methodologies, scientists are striving to identify lead compounds with optimized pharmacokinetic profiles. Advances in green chemistry principles have also prompted investigations into sustainable synthetic routes for this compound, emphasizing atom economy and minimal waste generation.

The intersection of organic synthesis and computational biology has provided powerful tools for rational drug design. High-throughput virtual screening (HTVS) techniques have been employed to rapidly evaluate large libraries of compounds for their potential binding affinity to target proteins. Methyl 5-(3-chloro-2-fluorophenyl)nicotinate, with its well-defined structural features, has emerged as a promising candidate for such screens due to its predicted interaction profiles with key biological targets.

The development of novel pharmaceuticals often involves a multi-disciplinary approach, combining expertise from organic chemistry, pharmacology, biochemistry, and computer science. The case of Methyl 5-(3-chloro-2-fluorophenyl)nicotinate exemplifies how collaborative efforts can lead to significant breakthroughs in drug discovery. By leveraging cutting-edge technologies and innovative synthetic strategies, researchers are paving the way for next-generation therapeutics that address unmet medical needs.

In conclusion, Methyl 5-(3-chloro-2-fluorophenyl)nicotinate (CAS No. 1346692-04-3) represents a fascinating compound with substantial potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing molecules with tailored biological activities. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the development of novel treatments for human diseases.

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